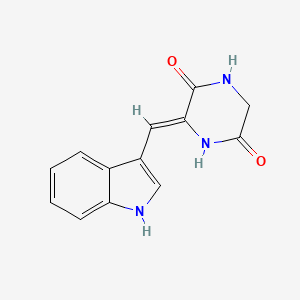![molecular formula C44H48O18 B1234282 [(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-Acetyl-4,4a,6,12a-Tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-Tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-Hydroxy-3,6-dimethylbenzoat CAS No. 200625-47-4](/img/structure/B1234282.png)
[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-Acetyl-4,4a,6,12a-Tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-Tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-Hydroxy-3,6-dimethylbenzoat
Übersicht
Beschreibung
Polyketomycin is a carbohydrate-containing antibiotic isolated from the culture broth of Streptomyces sp.MK277-AF1. It exhibits potent antibacterial activity against several Gram-positive bacterial strains and is also found to be cytotoxic against a number of tumour cell lines. It has a role as a metabolite, an antibacterial agent and an antineoplastic agent. It is a carbopolycyclic compound, a glycoside, a member of pyrans, a carbohydrate-containing antibiotic, a member of phenols, an enol, a benzoate ester, a member of p-quinones and a tertiary alpha-hydroxy ketone. It derives from a 3,6-dimethylsalicylic acid.
Wissenschaftliche Forschungsanwendungen
Biosynthese von aromatischen Polyketiden
Polyketomycin ist ein aromatisches Polyketid, das von Typ-II-Polyketidsynthasen (PKS) in Mikroorganismen synthetisiert wird . Diese PKS produzieren hochdiverse Polyketidketten durch sequentielle Kondensation der Startsubstrate mit Verlängerungsbausteinen, gefolgt von Reduktion, Cyclisierung, Aromatisierung und Tailoring-Reaktionen .
Antitumoraktivität
Polyketomycin wurde als ein Antitumor-aromatisches Polyketid identifiziert . Es wird in Streptomyces diastatochromogenes Tü6028 synthetisiert .
C-Methyltransferase-Aktivität
Bei der Biosynthese von Polyketomycin katalysieren PokMT1 und PokM3 die sequentielle Umwandlung von 6-Methylsalicylsäure (6-MSA) zur Bildung von 3,6-Dimethylsalicylyl-CoA (3,6-DMSA-CoA), das als direkter Vorläufer für die 3,6-Dimethylsalicylsäure (3,6-DMSA)-Einheit dient .
Biochemische Charakterisierung
Die biochemische Charakterisierung von Polyketomycin hat die logische Pathway für seine Biosynthese bestätigt . Dies hat zum Verständnis des biosynthetischen Prozesses und der Rolle verschiedener Enzyme in diesem Prozess beigetragen .
Biokatalyse und Synthetische Biologie
Die Untersuchung von Polyketomycin ebnet den Weg für weitere Untersuchungen und die Nutzung der katalytischen Nützlichkeit der neu entstehenden Familie der C-Methyltransferasen in der Biokatalyse und synthetischen Biologie .
Identifizierung und Reinigung
Die Identifizierung und Reinigung von Polyketomycin wurde in einem Protokoll beschrieben, das das erste Modell seiner Biosynthese, die Genomsequenzierung/-mining und die Verifizierung des biosynthetischen Genclusters umfasst .
Wirkmechanismus
Target of Action
Polyketomycin is a tetracyclic quinone glycoside antibiotic isolated from Streptomyces sp. or Streptomyces diastatochromogenes . It primarily targets Gram-positive bacteria , inhibiting their growth with MIC values less than 0.2 µg/mL . It also exhibits anticancer and antimalarial activities .
Mode of Action
It is known that many antibiotics, including polyketomycin, interact with bacterial cells to inhibit their growth
Biochemical Pathways
Polyketomycin is synthesized through a series of enzymatic reactions involving Polyketide Synthases (PKSs) . The biosynthesis of Polyketomycin involves the sequential conversion of 6-methylsalicylic acid (6-MSA) to form 3,6-dimethylsalicylyl-CoA (3,6-DMSA-CoA) , which serves as the direct precursor for the 3,6-dimethylsalicylic acid (3,6-DMSA) moiety in the biosynthesis of Polyketomycin . Two enzymes, PokM3 and PokMT1 , catalyze this conversion .
Result of Action
Polyketomycin exhibits potent antibacterial activity against several Gram-positive bacterial strains . It is also found to be cytotoxic against a number of tumor cell lines . The generation of mutants with deletions in oxygenase genes and methyltransferase genes resulted in new Polyketomycin derivatives .
Action Environment
The action of Polyketomycin, like other antibiotics, can be influenced by various environmental factors. These include the pH of the environment, the presence of other microorganisms, and the specific conditions within the host organism. For instance, the production of Polyketomycin was found to be influenced by the deletion of certain genes in the producing organism .
Safety and Hazards
Zukünftige Richtungen
Streptomyces, the source of Polyketomycin, remains one of the most promising natural producers of antibiotics . Future efforts may focus on the thorough characterization of catalytic machinery of aromatic polyketides on different levels, such as structural and genetic levels . There may also be a need to activate silent antibiotic gene clusters which may have gone dormant .
Biochemische Analyse
Biochemical Properties
Polyketomycin plays a significant role in biochemical reactions, particularly in inhibiting the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It interacts with various enzymes and proteins, including polyketide synthases (PKSs), which are multi-domain enzymes or enzyme complexes involved in its biosynthesis . The interaction with PKSs involves the sequential condensation of starter units with extender units, followed by reduction, cyclization, aromatization, and tailoring reactions . These interactions are crucial for the formation of the polyketide chains that constitute Polyketomycin.
Cellular Effects
Polyketomycin has profound effects on various types of cells and cellular processes. It exhibits cytotoxic activity against several tumor cell lines, indicating its potential as an antineoplastic agent . Polyketomycin influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. Its antibacterial activity is primarily due to its ability to inhibit the growth of Gram-positive bacteria by interfering with their cell wall synthesis .
Molecular Mechanism
The molecular mechanism of Polyketomycin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Polyketomycin binds to bacterial cell wall precursors, inhibiting their synthesis and leading to cell lysis . It also interacts with polyketide synthases, which are essential for its biosynthesis . These interactions result in the inhibition of bacterial growth and the induction of cytotoxic effects in tumor cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Polyketomycin change over time. It has been observed that Polyketomycin remains stable under various conditions, but its activity can degrade over extended periods . Long-term studies have shown that Polyketomycin can have lasting effects on cellular function, including sustained inhibition of bacterial growth and prolonged cytotoxicity in tumor cells .
Dosage Effects in Animal Models
The effects of Polyketomycin vary with different dosages in animal models. At lower doses, Polyketomycin effectively inhibits bacterial growth without causing significant toxicity . At higher doses, it can exhibit toxic effects, including damage to healthy tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial or cytotoxic effect .
Metabolic Pathways
Polyketomycin is involved in several metabolic pathways, primarily those related to its biosynthesis. It interacts with enzymes such as polyketide synthases, which catalyze the formation of polyketide chains . These pathways involve the sequential condensation of acyl-Coenzyme A (CoA) units, followed by reduction, cyclization, and aromatization reactions . Polyketomycin also affects metabolic flux and metabolite levels within the cells it targets .
Transport and Distribution
Within cells and tissues, Polyketomycin is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its antibacterial and cytotoxic effects . The distribution of Polyketomycin within tissues is influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
Polyketomycin’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with its target biomolecules . Targeting signals and post-translational modifications play a role in directing Polyketomycin to these locations . Its localization within the cell is essential for its ability to inhibit bacterial growth and induce cytotoxic effects in tumor cells .
Eigenschaften
IUPAC Name |
[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48O18/c1-16-9-10-17(2)33(47)28(16)41(53)62-39-21(6)59-27(15-42(39,7)54)60-24-11-12-26(58-20(24)5)61-40-36(50)30(19(4)45)37(51)44(56)38(52)31-22(14-43(40,44)55)18(3)29-32(35(31)49)23(46)13-25(57-8)34(29)48/h9-10,13,20-21,24,26-27,39-40,47,49,51,54-56H,11-12,14-15H2,1-8H3/t20-,21+,24+,26+,27+,39-,40-,42-,43-,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCBPTPGDINHLK-VSYKUZCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(O1)OC2C(=O)C(=C(C3(C2(CC4=C(C5=C(C(=O)C=C(C5=O)OC)C(=C4C3=O)O)C)O)O)O)C(=O)C)OC6CC(C(C(O6)C)OC(=O)C7=C(C=CC(=C7O)C)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C(=O)C(=C([C@@]3([C@]2(CC4=C(C5=C(C(=O)C=C(C5=O)OC)C(=C4C3=O)O)C)O)O)O)C(=O)C)O[C@H]6C[C@@]([C@@H]([C@@H](O6)C)OC(=O)C7=C(C=CC(=C7O)C)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942076 | |
| Record name | 6-[(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,2,4a,5,7,10,12,12a-octahydrotetracen-1-yl)oxy]-2-methyloxan-3-yl 2,6-dideoxy-4-O-(2-hydroxy-3,6-dimethylbenzoyl)-3-C-methylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
864.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200625-47-4 | |
| Record name | Polyketomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200625474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,2,4a,5,7,10,12,12a-octahydrotetracen-1-yl)oxy]-2-methyloxan-3-yl 2,6-dideoxy-4-O-(2-hydroxy-3,6-dimethylbenzoyl)-3-C-methylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Polyketomycin and where is it sourced from?
A1: Polyketomycin is a new antibiotic isolated from the culture broth of Streptomyces sp. MK277-AF1 [, , ]. Streptomyces diastatochromogenes Tü6028 has also been identified as a producer of this antibiotic [, , , , ].
Q2: What is the structure of Polyketomycin?
A2: Polyketomycin is a tetracyclic quinone glycoside antibiotic. Its structure comprises an aglycone moiety linked to a disaccharide. The aglycone is of polyketide origin, featuring a dimethylsalicyloyl group. The disaccharide consists of two deoxysugar units derived from D-glucose [, , , ].
Q3: How is Polyketomycin biosynthesized?
A3: Polyketomycin biosynthesis involves a type I polyketide synthase (PKS) system. The aglycone backbone is assembled from acetate and propionate units []. L-methionine contributes methyl groups to the aglycone and dimethylsalicyloyl moieties []. Tailoring enzymes like oxygenases and methyltransferases modify the polyketide intermediate, with PokMT1 playing a key role in C-methylation [, ].
Q4: What is known about the genetic basis of Polyketomycin production?
A4: The biosynthetic gene cluster for Polyketomycin has been identified in Streptomyces diastatochromogenes Tü6028. The cluster spans approximately 58 kb and encodes genes for the PKS machinery, tailoring enzymes, and regulatory elements [, ]. Gene inactivation experiments, specifically targeting the pokOIV oxygenase gene, confirmed the link between this cluster and Polyketomycin production [].
Q5: What is the mechanism of action of Polyketomycin?
A5: While the exact mechanism of action remains to be fully elucidated, Polyketomycin exhibits strong inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) []. It is suggested that Polyketomycin targets bacterial protein synthesis, but further research is needed to confirm this hypothesis.
Q6: Has Polyketomycin shown activity against malaria parasites?
A8: Interestingly, in vitro studies have demonstrated that Polyketomycin exhibits antimalarial activity, highlighting its potential for broader therapeutic applications beyond bacterial infections [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


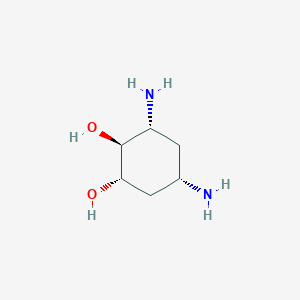
![2-[[2-(3,4-Dimethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-1-(4-ethyl-1-piperazinyl)ethanone](/img/structure/B1234203.png)

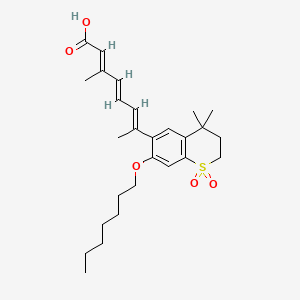


![tert-butyl N-[(E,1S,2S,4R)-4-[[(1S,2S)-1-(1H-benzimidazol-2-ylmethylcarbamoyl)-2-methyl-butyl]carbamoyl]-1-benzyl-2-hydroxy-7-phenyl-hept-6-enyl]carbamate](/img/structure/B1234212.png)


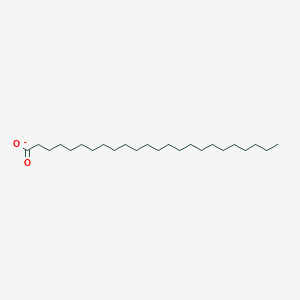
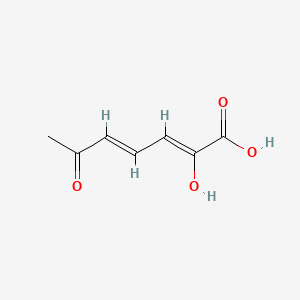
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B1234220.png)
![(3E)-3-[(E)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1234221.png)
